Cas no 687579-45-9 (1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea)

1-2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea is a structurally complex thiourea derivative featuring a chloro-methylindole core linked to a dimethoxyphenyl group and a pyridinylmethyl moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of receptor-targeting agents due to its multi-functionalized aromatic systems. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) substituents enhances its reactivity in selective bond-forming reactions. Its thiourea bridge offers hydrogen-bonding capacity, which may contribute to binding affinity in biological systems. The compound's well-defined stereoelectronic profile makes it suitable for structure-activity relationship studies in drug discovery programs targeting indole- or pyridine-responsive pathways.
1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea structure
687579-45-9 structure
Product Name:1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea
CAS No:687579-45-9
MF:C26H27ClN4O2S
MW:495.036183595657
CID:6537021
Update Time:2025-06-07

1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea
    • Thiourea, N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-N'-(2,5-dimethoxyphenyl)-N-(3-pyridinylmethyl)-
    • Inchi: 1S/C26H27ClN4O2S/c1-17-21(22-13-19(27)6-8-23(22)29-17)10-12-31(16-18-5-4-11-28-15-18)26(34)30-24-14-20(32-2)7-9-25(24)33-3/h4-9,11,13-15,29H,10,12,16H2,1-3H3,(H,30,34)
    • InChI Key: JBKJUOKXYLUWEV-UHFFFAOYSA-N
    • SMILES: N(CCC1C2=C(NC=1C)C=CC(Cl)=C2)(CC1=CC=CN=C1)C(NC1=CC(OC)=CC=C1OC)=S

Experimental Properties

  • Density: 1.323±0.06 g/cm3(Predicted)
  • Boiling Point: 691.8±65.0 °C(Predicted)
  • pka: 13.03±0.70(Predicted)

1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea Pricemore >>

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1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea Related Literature

Additional information on 1-2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea

Introduction to 1-2-(5-Chloro-2-Methyl-1H-Indol-3-yl)ethyl-3-(2,5-Dimethoxyphenyl)-1-(Pyridin-3-yl)methylthiourea (CAS No. 687579-45-9)

1-2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea, with the CAS number 687579-45-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thioureas, which are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties. The unique structural features of this compound, particularly the presence of a 5-chloro-2-methylindole moiety and a 2,5-dimethoxyphenyl group, contribute to its potential therapeutic applications.

The synthesis of 1-2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea typically involves multi-step reactions, starting from readily available starting materials. The key steps include the formation of the indole derivative, followed by the introduction of the thiourea functionality and the subsequent coupling with the pyridine and dimethoxyphenyl moieties. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for further research and development.

In terms of its biological activity, 1-2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-yl)methylthiourea has shown promising results in various in vitro and in vivo studies. One of the most notable findings is its potent antitumor activity against a range of cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and human colon cancer cells (HT-29), with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its antitumor properties, 1-2-(5-Chloro-2-methyl-1H-indol-3-yl)ethyl-3-(2,5-dimethoxyphenyl)-1-(pyridin-3-y l)methylthiourea has also been investigated for its potential as an anti-inflammatory agent. In a study conducted by researchers at the University of California, it was found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 1-2-(5-Chloro--methylindol-- yl)ethyl--(,-dimethoxyphenyl)--(pyridin-- yl)methylthiourea have also been studied to evaluate its suitability for clinical development. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug candidates. However, further optimization may be necessary to improve its pharmacokinetic profile and reduce potential side effects.

In conclusion, 1--(,-dimethoxyphenyl)--(pyridin-- yl)methylthiourea (CAS No. 687579-) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further preclinical and clinical studies. Ongoing research aims to elucidate its mechanisms of action in more detail and to explore its potential as a novel therapeutic agent for various diseases.

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